molecular formula C22H24N10O12S2 B012066 Pirazmonam CAS No. 108319-07-9

Pirazmonam

カタログ番号 B012066
CAS番号: 108319-07-9
分子量: 684.6 g/mol
InChIキー: JXSPWQGYERHATM-MUXKCCDJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pirazmonam is a potent anti-gram-negative monobactam . It is differentiated from aztreonam by its high intrinsic activity against Ps. aeruginosa and good activity against Pseudomonas species . Pirazmonam has generally poor activity against gram-positive aerobic bacteria and anaerobic bacteria .


Synthesis Analysis

The synthesis of Pirazmonam involves complex chemical reactions . The seminal studies in this area were conducted by workers at the Squibb Institute for Medical Research . In 1985, Breuer et al. reported the synthesis and antibacterial activity of pirazmonam hydroxypyridone .


Molecular Structure Analysis

The molecular formula of Pirazmonam is C22H24N10O12S2 . Its molecular weight is 684.616 . The structure of Pirazmonam features high structural similarity to aztreonam attached to a 3-hydroxy-4-pyridinone iron chelating group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pirazmonam are complex and involve multiple steps. The process involves the use of various chemical compounds and requires precise control of reaction conditions.


Physical And Chemical Properties Analysis

Pirazmonam has a molecular weight of 684.610 . Its elemental composition is C, 38.60; H, 3.53; N, 20.46; O, 28.04; S, 9.37 .

科学的研究の応用

  • Environmental and Biological Studies on Atrazine :

    • Pseudomonas sp. strain ADP has been instrumental in understanding the aerobic degradation pathway of the herbicide atrazine, highlighting microbial roles in environmental biodegradation (Ralebitso, Senior, & van Verseveld, 2004).
    • Pseudomonas sp. ZXY-1, a highly efficient atrazine-degrading bacterium, has shown promise in bioremediating wastewater containing atrazine (Zhao et al., 2017).
    • Atrazine has been found to disrupt hormone networks and potentially impair endocrine development in vertebrates (Suzawa & Ingraham, 2008).
    • Atrazine exposure induces hermaphroditism and demasculinizes the larynges of African clawed frogs, suggesting environmental impacts on sexual development (Hayes et al., 2002).
    • Human and mouse glutathione S-transferases (GSTs) play a significant role in atrazine biotransformation, indicating a physiological interaction (Abel et al., 2004).
  • Pharmacological and Medical Applications :

    • Piracetam and MK-801 normalized learning performance in PTZ-kindled rats but did not affect altered sleep parameters, suggesting neuropharmacological applications (Schilling et al., 2006).
    • Tetramethylpyrazine (TMP) induces neuronal differentiation in SH-SY5Y cells, indicating potential therapeutic applications in neurology (Yan et al., 2015).
    • TMP treatment has been shown to reduce fasting blood glucose and improve insulin resistance in diabetic rats, demonstrating its potential in diabetes management (Rai et al., 2019).
  • Other Studies :

    • Low-phosphate treatment in sugar beet leaves had minor effects on the photochemical apparatus, offering insights into plant physiology (Abadía, Rao, & Terry, 1987).
    • The essential oil of Pimpinella anisum exhibited anticonvulsant effects in mice, hinting at potential medical applications (Pourgholami et al., 1999).

特性

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSPWQGYERHATM-MUXKCCDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N10O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirazmonam

CAS RN

108319-07-9
Record name Pirazmonam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIRAZMONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3Z442A8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
MR BARBACHYN, TC TUOMINEN - The Journal of Antibiotics, 1990 - jstage.jst.go.jp
… group allows pirazmonam to behave as a siderophore mimic.4) This characteristic … by U-78608 was directly comparable or slightly superior to that of pirazmonam against the species …
Number of citations: 34 www.jstage.jst.go.jp
JM Harrington, T Gootz, M Flanagan, M Lall… - Biometals, 2012 - Springer
… The significant difference between the structure of pirazmonam and U-78608 (Fig. 2) is that … effective than pirazmonam, L PF exhibits a greater serum half-life than pirazmonam, making …
Number of citations: 12 link.springer.com
H Nikaido, EY Rosenberg - Journal of bacteriology, 1990 - Am Soc Microbiol
… Similar stimulation ofFe3" uptake in the wild-type cells was observed with pirazmonam and U-… In fact, the observation that the MIC of pirazmonam is increased somewhat for cir mutants …
Number of citations: 177 journals.asm.org
PJ Simner, S Beisken, Y Bergman, M Ante… - Microbial Drug …, 2022 - liebertpub.com
The objective of this study was to identify putative mechanisms contributing to baseline cefiderocol resistance among carbapenem-resistant Enterobacterales (CRE). We evaluated 56 …
Number of citations: 30 www.liebertpub.com
RN Jones - Antimicrobic Newsletter, 1987 - Elsevier
Several new monobactams were presented that may reach clinical trials. Pirazmonam (SQ83, 360) is a new parenteral monobactam with antimicrobial activity greater than aztreonam …
Number of citations: 0 www.sciencedirect.com
GE Zurenko, SE Truesdell, BH Yagi… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… The antibacterial activity of the compound was compared directly with those of SQ 83,360 (pirazmonam) and aztreonam. U-78608, SQ 83,360, and aztreonam had generally poor …
Number of citations: 24 journals.asm.org
JW Southwell, CM Black, AK Duhme‐Klair - ChemMedChem, 2021 - Wiley Online Library
The field of antibacterial siderophore conjugates, referred to as Trojan Horse antibacterials, has received increasing attention in recent years, driven by the rise of antimicrobial …
K Bush - Current opinion in pharmacology, 2012 - Elsevier
… β-lactams such as the monocarbam pirazmonam demonstrated a rapid selection of resistance … Similar studies are needed for MC-1, a monocarbam structurally similar to pirazmonam. …
Number of citations: 144 www.sciencedirect.com
R Hudson, B Olson Blair - Future Medicinal Chemistry, 2011 - Future Science
… of pirazmonam was introduced as a catechol isostere to evade metabolism by catechol deactivating enzymes [85]. The minimum inhibitory concentration 90 of pirazmonam was 300-fold …
Number of citations: 26 www.future-science.com
SM Payne, AG Torres, P Redford, RA Welch - 2001 - Citeseer
… isolated on medium containing Pirazmonam, an antibiotic for which resistance in E. coli is associated with tonB mutations (24). The putative tonB mutant, designated CFT073-TB, was …
Number of citations: 2 citeseerx.ist.psu.edu

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